molecular formula C15H25NO B1267056 p-Nonyloxyaniline CAS No. 50262-67-4

p-Nonyloxyaniline

Cat. No. B1267056
CAS RN: 50262-67-4
M. Wt: 235.36 g/mol
InChI Key: JQLBBFVOAHUASD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polymers and compounds with specific functional groups, such as p-Nonyloxyaniline, involves intricate chemical processes. While the exact synthesis of p-Nonyloxyaniline is not detailed in the available literature, insights from related polymer synthesis can be drawn. For instance, poly(butylene 2,5-furan dicarboxylate) represents a biobased alternative to traditional polymers, synthesized through melt-polycondensation, showcasing the complexity and precision required in chemical synthesis (Zhu et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like p-Nonyloxyaniline plays a crucial role in determining their chemical behavior and applicability. The analysis of α,α′-Bis(arylimino)-2,3:5,6-bis(pentamethylene)pyridylcobalt chlorides provides insight into how molecular structure, such as square-pyramidal geometry around a metal center, can influence the properties and reactions of a compound (Du et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving p-Nonyloxyaniline-like structures often exhibit unique characteristics. For example, the synthesis of polysubstituted pyrroles through a domino reaction highlights the potential for creating complex molecules from simpler ones, a concept that could be applicable to the synthesis and functionalization of p-Nonyloxyaniline (Feng et al., 2013).

Physical Properties Analysis

The study of physical properties, such as thermal conductivity and structure, is vital for understanding how a compound like p-Nonyloxyaniline can be utilized in various applications. Research into non-covalent functionalized graphene/epoxy composites shows the impact of molecular modifications on the thermal conductivity of materials, offering parallels to how p-Nonyloxyaniline’s physical properties could be tailored for specific uses (Teng et al., 2011).

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity and stability, of p-Nonyloxyaniline, can provide insights into its potential applications. The electrochemical synthesis and properties study of poly(aniline-co-diphenylamine and 5-aminosalicylic acid) showcases the complex interplay between structure and chemical behavior, suggesting avenues for exploring the chemical properties of p-Nonyloxyaniline (Mu, 2014).

Scientific Research Applications

1. Conductive Polymers and Electronics

p-Nonyloxyaniline, a derivative of aniline, is significant in the development of conductive polymers. An example is polyaniline (PANI), which has applications in alternative energy sources, transformers, erasable optical information storage, non-linear optics, and membranes. The polymerization of aniline, and subsequently polyaniline, is a redox process, influencing the polymer's properties and potential applications (Gospodinova & Terlemezyan, 1998).

2. Environmental and Health Impact Studies

Studies on compounds like nonylphenol, which are structurally related to p-Nonyloxyaniline, focus on their environmental and health impacts. Nonylphenol, for instance, is known as an environmental endocrine disruptor and has implications for ecological risk assessments (Gao et al., 2014).

3. Electrochemical Applications

The electrochemical behavior of compounds similar to p-Nonyloxyaniline, such as p-Nonylphenol, is explored for new treatment methods. For example, the electrochemical oxidation of p-Nonylphenol leads to the formation of electropolymerized films, useful in environmental treatments (Kuramitz et al., 2002).

4. Corrosion Inhibition

Derivatives of nonylphenol, like Polyoxyethylene nonylphenyl ether, are used as corrosion inhibitors. They have been tested in alkaline electrolytes for inhibiting zinc corrosion, indicating potential industrial applications in battery solutions (Deyab, 2015).

5. Sensor Technology

Polyaniline, related to p-Nonyloxyaniline, is used in sensor technology due to its pH-dependent properties. It's been applied in pH electrodes and coupled to reactions to create nonenzymatic sensors (Shoji & Freund, 2001).

6. Advanced Material Synthesis

The synthesis of advanced materials like graphene/epoxy composites leverages the non-covalent functionalization techniques involving pyrene molecules, which can be related to p-Nonyloxyaniline's chemical behavior. These materials show enhanced thermal conductivity and potential for various technological applications (Teng et al., 2011).

properties

IUPAC Name

4-nonoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLBBFVOAHUASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964549
Record name 4-(Nonyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nonyloxyaniline

CAS RN

50262-67-4
Record name p-Nonyloxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Nonyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-n-Nonyloxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Vinutha, MK Usha, R Somashekar… - drive.google.com
… order parameter have been computed in smectic phases of two Schiff base liquid crystalline compounds namely i) a cynomesogen, p-Cyanobenzylidene p-Nonyloxyaniline (CBNOA), …
Number of citations: 0 drive.google.com
N Vinutha, MK Usha, R Somashekar… - Phase …, 2015 - Taylor & Francis
… In this paper, we report translational order parameter in two liquid crystalline compounds, namely, p-cyanobenzylidene p-nonyloxyaniline and p-decyloxybenzylidene p-butylaniline at …
Number of citations: 6 www.tandfonline.com
I Khan, KR Sudhindra, D Geetha… - 2016 International …, 2016 - ieeexplore.ieee.org
… For the present investigation 6-cyano-2-napthlys 4heptylcyclohexane carboxylate and p-cyanobenzylidene p-nonyloxyaniline are the new and novel class of liquid crystalline …
Number of citations: 3 ieeexplore.ieee.org

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